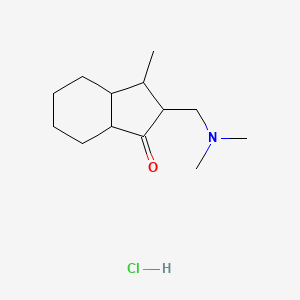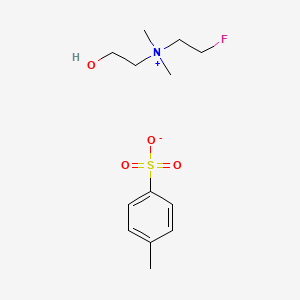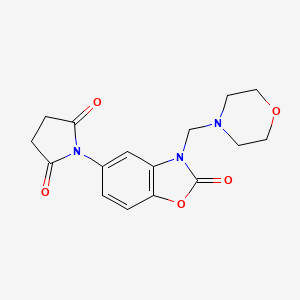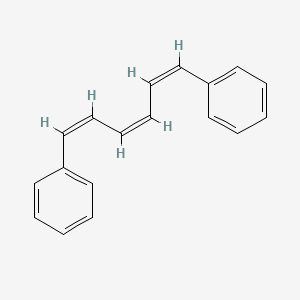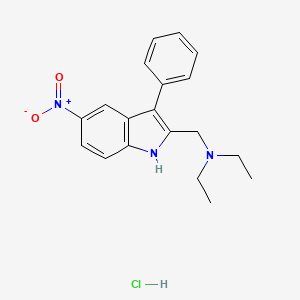
Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
吡咯烷,1-(2-(苄基(对甲氧基苄基)氨基)乙基)-,二盐酸盐是一种合成有机化合物,以其在化学研究和工业中的多种应用而闻名。该化合物具有吡咯烷环,这是一种五元含氮杂环,并且用苄基和对甲氧基苄基取代。二盐酸盐形式表示存在两个盐酸盐,提高了其在水中的溶解度。
准备方法
合成路线和反应条件
吡咯烷,1-(2-(苄基(对甲氧基苄基)氨基)乙基)-,二盐酸盐的合成通常涉及多个步骤:
吡咯烷环的形成: 吡咯烷环可以通过在酸性或碱性条件下对适当的前体(例如 1,4-二氨基丁烷)进行环化来合成。
苄基和对甲氧基苄基的引入: 苄基和对甲氧基苄基通过亲核取代反应引入。苄基氯和对甲氧基苄基氯是常用试剂,在碱如氢化钠或碳酸钾的存在下使用。
最终组装: 然后使用还原胺化或其他合适的方法将中间体化合物偶联以形成最终产物。
二盐酸盐的形成: 将化合物的游离碱形式用盐酸处理以产生二盐酸盐。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。这些工艺针对产量和纯度进行了优化,通常涉及连续流动反应器和自动化系统以确保一致的质量。
化学反应分析
反应类型
吡咯烷,1-(2-(苄基(对甲氧基苄基)氨基)乙基)-,二盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以使用如 DDQ (2,3-二氯-5,6-二氰基-1,4-苯醌) 等试剂氧化以形成相应的 N-氧化物。
还原: 还原反应可以使用氢化或金属氢化物来进行,以修饰官能团。
取代: 亲核取代反应可以在苄基或对甲氧基苄基上引入不同的取代基。
常用试剂和条件
氧化: DDQ,mCPBA (间氯过氧苯甲酸)
还原: 硼氢化钠,氢化铝锂
取代: 苄基氯,对甲氧基苄基氯,氢化钠
主要产品
主要产品取决于所进行的具体反应。例如,氧化可能会产生 N-氧化物,而还原会导致脱保护的胺或醇。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建块。它的官能团允许进行多种修饰,使其在有机合成中非常有价值。
生物学
在生物学研究中,该化合物的衍生物因其作为酶抑制剂或受体调节剂的潜力而被研究。吡咯烷环的存在通常与生物活性有关。
医药
药物化学探索该化合物以期获得其潜在的治疗特性。它可以作为开发针对特定生物学途径的药物的先导化合物。
工业
在工业部门,该化合物用于合成特种化学品和材料。它的稳定性和反应性使其适合各种应用,包括聚合物生产和催化。
作用机制
吡咯烷,1-(2-(苄基(对甲氧基苄基)氨基)乙基)-,二盐酸盐的作用机制涉及它与酶或受体等分子靶标的相互作用。该化合物可以结合到活性位点,抑制或调节这些靶标的活性。确切的途径取决于具体的生物学环境和靶分子性质。
相似化合物的比较
类似化合物
- 吡咯烷,1-(2-(苄基氨基)乙基)-,二盐酸盐
- 吡咯烷,1-(2-(对甲氧基苄基氨基)乙基)-,二盐酸盐
- 吡咯烷,1-(2-(苄基(对甲氧基苯基)氨基)乙基)-,二盐酸盐
独特性
吡咯烷,1-(2-(苄基(对甲氧基苄基)氨基)乙基)-,二盐酸盐中苄基和对甲氧基苄基的独特组合提供了独特的化学性质,例如增强的溶解度和特定的反应模式。这些特征使其与类似化合物区分开来,使其在专门的应用中特别有用。
属性
CAS 编号 |
102367-10-2 |
|---|---|
分子式 |
C21H30Cl2N2O |
分子量 |
397.4 g/mol |
IUPAC 名称 |
N-benzyl-N-[(4-methoxyphenyl)methyl]-2-pyrrolidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C21H28N2O.2ClH/c1-24-21-11-9-20(10-12-21)18-23(16-15-22-13-5-6-14-22)17-19-7-3-2-4-8-19;;/h2-4,7-12H,5-6,13-18H2,1H3;2*1H |
InChI 键 |
SCBSIADSXGBGLN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN(CCN2CCCC2)CC3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






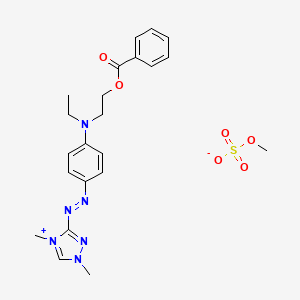
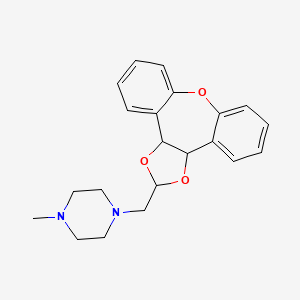
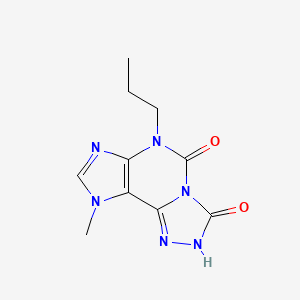

![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
